molecular formula C40H44N2O8 B557587 Fmoc-Glu-ODmab CAS No. 172611-75-5

Fmoc-Glu-ODmab

Cat. No.: B557587
CAS No.: 172611-75-5
M. Wt: 680.8 g/mol
InChI Key: YJZSSXBJRHSYIF-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-α-Fmoc-L-glutamic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester: This compound is particularly useful in the field of peptide synthesis, especially for the preparation of cyclic peptides and peptide libraries .

Mechanism of Action

Target of Action

Fmoc-Glu-ODmab is a derivative of glutamic acid . It is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids in peptides that are being synthesized .

Mode of Action

This compound operates by attaching to the side chain of Glu (glutamic acid) using the Wang linker . The Dmab group in this compound can be selectively removed in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This makes this compound an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS (Solid Phase Peptide Synthesis) or for library synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in peptide synthesis . By selectively protecting and deprotecting certain amino acids, this compound allows for the precise construction of complex peptides .

Pharmacokinetics

Its utility comes from its predictable chemical behavior in the context of peptide synthesis .

Result of Action

The result of this compound’s action is the successful synthesis of complex peptides . By selectively protecting and deprotecting amino acids, it allows for the creation of peptides with a high degree of precision .

Action Environment

The action of this compound is influenced by the chemical environment in which peptide synthesis occurs . Factors such as temperature, solvent, and the presence of other reagents can all impact the efficacy and stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-Glu-ODmab is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The Dmab group can be selectively removed in the presence of tBu-based protecting groups by treatment with 2% hydrazine in dimethylformamide (DMF) . This selective removal makes it an extremely useful tool for the preparation of cyclic peptides by Fmoc solid-phase peptide synthesis (SPPS) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the loading of the resin, coupling of amino acids, and deprotection steps, all carried out under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Glu-ODmab undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-Glu-ODmab is widely used in the synthesis of cyclic peptides and peptide libraries. Its quasi-orthogonal protection allows for selective deprotection, making it a valuable tool in peptide chemistry .

Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its ability to form cyclic peptides makes it useful in the development of peptide-based drugs .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based therapeutics. Its high purity and selective deprotection make it ideal for large-scale peptide synthesis .

Comparison with Similar Compounds

  • Fmoc-Glu (O-2-PhiPr)-OH
  • Fmoc-Glu-OtBu
  • Fmoc-Lys (ivDde)-OH

Uniqueness: Fmoc-Glu-ODmab is unique due to its quasi-orthogonal protection, which allows for selective deprotection in the presence of other protecting groups. This makes it particularly useful for the synthesis of cyclic peptides and peptide libraries .

Properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-38(47)32(17-18-36(45)46)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,45,46)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQLJRFJRUQEMA-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fmoc-Glu-ODmab
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Fmoc-Glu-ODmab
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Fmoc-Glu-ODmab
Reactant of Route 5
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Reactant of Route 6
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